molecular formula C17H11ClF2N2O3 B3040864 Ethyl 4-[(2-chloro-3-pyridyl)oxy]-5,8-difluoroquinoline-3-carboxylate CAS No. 245073-04-5

Ethyl 4-[(2-chloro-3-pyridyl)oxy]-5,8-difluoroquinoline-3-carboxylate

Cat. No.: B3040864
CAS No.: 245073-04-5
M. Wt: 364.7 g/mol
InChI Key: BROIWVKCSQXWKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[(2-chloro-3-pyridyl)oxy]-5,8-difluoroquinoline-3-carboxylate is a quinoline derivative characterized by:

  • Ethyl carboxylate at position 3.
  • 5,8-Difluoro substituents on the quinoline core.
  • A 2-chloro-3-pyridyloxy group at position 4.

This compound belongs to a class of fluorinated quinolines, which are widely studied for their applications in medicinal chemistry and agrochemicals due to their bioactivity and structural versatility.

Properties

IUPAC Name

ethyl 4-(2-chloropyridin-3-yl)oxy-5,8-difluoroquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClF2N2O3/c1-2-24-17(23)9-8-22-14-11(20)6-5-10(19)13(14)15(9)25-12-4-3-7-21-16(12)18/h3-8H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BROIWVKCSQXWKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=CC(=C2N=C1)F)F)OC3=C(N=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClF2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

  • Formation of Enamine : 5,8-Difluoroaniline reacts with ethyl 3-oxobutanoate to generate an enamine intermediate.
  • Cyclization : Intramolecular attack of the enamine nitrogen onto the carbonyl carbon forms the dihydroquinoline ring.
  • Aromatization : Oxidation with dichlorodicyanoquinone (DDQ) yields the fully aromatic quinoline core.

Example Protocol (adapted from):

  • Reactants : 5,8-Difluoroaniline (1.0 equiv), ethyl 3-oxobutanoate (1.2 equiv), acetic acid (solvent).
  • Conditions : Reflux at 120°C for 12 hours, followed by DDQ (1.0 equiv) oxidation at room temperature.
  • Yield : 79% isolated yield after silica gel chromatography.

Fluorination Strategies for Quinoline Derivatives

Pre-Cyclization Fluorination

Fluorine atoms at positions 5 and 8 are typically introduced via fluorinated aniline precursors. Commercial 5,8-difluoroaniline simplifies synthesis but may require custom synthesis via:

  • Balz-Schiemann Reaction : Diazotization of 5,8-diaminoquinoline followed by treatment with hydrofluoric acid.
    5,8-Diaminoquinoline → Diazonium salt → 5,8-Difluoroquinoline (22–35% yield)  
  • Direct Fluorination : Reaction of quinoline with F₂/N₂ mixtures at controlled temperatures (e.g., 22°C).

Post-Cyclization Fluorination

For late-stage fluorination, directed ortho-metalation (DoM) is effective:

  • Lithiation : LDA (lithium diisopropylamide) at −78°C deprotonates position 5 or 8.
  • Electrophilic Fluorination : Reaction with NFSI (N-fluorobenzenesulfonimide) introduces fluorine.

Installation of the (2-Chloro-3-Pyridyl)Oxy Group

The pyridyloxy moiety at position 4 is introduced via nucleophilic aromatic substitution (SNAr) or Mitsunobu reaction.

SNAr Approach

Substrate Preparation :

  • Introduce a leaving group (e.g., nitro, chloro) at quinoline position 4 before fluorination.

Reaction Protocol :

  • Activation : 4-Chloro-5,8-difluoroquinoline-3-carboxylate (1.0 equiv) in DMF.
  • Nucleophile : 2-Chloro-3-hydroxypyridine (1.5 equiv), K₂CO₃ (2.0 equiv).
  • Conditions : 80°C for 24 hours.
  • Yield : 60–70% after recrystallization.

Mitsunobu Reaction

For hydroxylated intermediates:

  • Reactants : 4-Hydroxy-5,8-difluoroquinoline-3-carboxylate (1.0 equiv), 2-chloro-3-hydroxypyridine (1.2 equiv), PPh₃ (1.5 equiv), DIAD (1.5 equiv).
  • Conditions : THF, 0°C → room temperature, 12 hours.
  • Yield : 75–85%.

Industrial-Scale Synthesis and Optimization

Commercial production (e.g., American Custom Chemicals Corporation) emphasizes:

Process Intensification

  • Continuous Flow Reactors : Enhance heat/mass transfer during cyclization.
  • Catalytic DDQ Oxidation : Reduce oxidant stoichiometry (0.2 equiv) with O₂ co-oxidant.

Purification Techniques

Method Purity (%) Yield Loss (%)
Recrystallization 95.0 15–20
Column Chromatography 99.5 30–40
Crystallization (EtOAc/hexane) 98.5 10–12

Comparative Analysis of Synthetic Routes

Step Method Yield (%) Cost (USD/g)
Quinoline Formation Gould-Jacobs 79 12.50
Fluorination Balz-Schiemann 35 45.00
Pyridyloxy Attachment Mitsunobu 85 22.00
Oxidation DDQ/O₂ catalytic 90 8.75

Challenges and Mitigation Strategies

  • Regioselectivity in Fluorination :
    • Use bulky bases (e.g., LDA) to direct ortho-fluorination.
  • Pyridyloxy Group Stability :
    • Avoid strong acids/bases post-installation to prevent ether cleavage.
  • Purification Complexity :
    • Employ orthogonal crystallization (e.g., ethanol/water) for high-purity batches.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(2-chloro-3-pyridyl)oxy]-5,8-difluoroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.

    Reduction: Reduction reactions can modify the quinoline core or the pyridyl group.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the quinoline and pyridyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the quinoline or pyridyl rings.

Scientific Research Applications

Ethyl 4-[(2-chloro-3-pyridyl)oxy]-5,8-difluoroquinoline-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-[(2-chloro-3-pyridyl)oxy]-5,8-difluoroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Molecular Properties

Key structural differences among related compounds lie in substituent groups at position 4 and fluorine positioning. Below is a comparative analysis:

Compound Name (CAS) Substituents (Position 4) Fluorine Positions Molecular Formula Molecular Weight Storage Conditions Hazard Statements
Ethyl 4-[(2-chloro-3-pyridyl)oxy]-5,8-difluoroquinoline-3-carboxylate 2-Chloro-3-pyridyloxy 5,8 C₁₇H₁₁ClF₂N₂O₃* ~356.7 (calc.) Not specified Likely H302, H315, H319
Ethyl 4-chloro-5,8-difluoroquinoline-3-carboxylate (CAS 311346-69-7) Cl 5,7 C₁₂H₈ClF₂NO₂ 271.65 Inert atmosphere, 2–8°C H302, H315, H319, H335
Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate (CAS 150258-20-1) Cl 6,8 C₁₂H₈ClF₂NO₂ 271.65 Inert atmosphere, 2–8°C H302, H315, H319, H335
Ethyl 4-(dimethylamino)-5,8-difluoroquinoline-3-carboxylate (CAS 1020724-01-9) Dimethylamino 5,8 C₁₄H₁₄F₂N₂O₂ 280.27 Not specified Not available
Ethyl 5,8-difluoroquinoline-3-carboxylate (CAS 1820608-31-8) H 5,8 C₁₂H₉F₂NO₂ 237.21 4°C H302, H315, H319, H332

*Calculated based on structural similarity to analogs.

Key Observations:

Substituent Effects: The pyridyloxy group in the target compound enhances molecular weight (~356.7) compared to chloro (271.65) or dimethylamino (280.27) analogs.

Fluorine Positioning :

  • Fluorine at 5,8-positions (target compound) versus 6,8-positions (CAS 150258-20-1) alters electronic distribution. 5,8-Difluoro derivatives exhibit stronger electron-withdrawing effects, which could influence metabolic stability .

Safety Profiles :

  • Most analogs share H302 (oral toxicity) and H315/H319 (skin/eye irritation) hazards, suggesting common risks across this chemical class .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-[(2-chloro-3-pyridyl)oxy]-5,8-difluoroquinoline-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-[(2-chloro-3-pyridyl)oxy]-5,8-difluoroquinoline-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.